molecular formula C29H34N6O5S2 B2414654 N-cyclohexyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide CAS No. 1219426-71-7

N-cyclohexyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide

Cat. No.: B2414654
CAS No.: 1219426-71-7
M. Wt: 610.75
InChI Key: MQSHZYILGBIHBO-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a useful research compound. Its molecular formula is C29H34N6O5S2 and its molecular weight is 610.75. The purity is usually 95%.
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Properties

IUPAC Name

N-cyclohexyl-3-[3-oxo-5-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N6O5S2/c30-42(39,40)21-12-10-19(11-13-21)16-17-31-26(37)18-41-29-34-23-9-5-4-8-22(23)27-33-24(28(38)35(27)29)14-15-25(36)32-20-6-2-1-3-7-20/h4-5,8-13,20,24H,1-3,6-7,14-18H2,(H,31,37)(H,32,36)(H2,30,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSHZYILGBIHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCCC5=CC=C(C=C5)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a cyclohexyl group, a quinazolinone derivative, and a sulfamoyl group. The molecular formula is C_{20}H_{26N_4O_3S with a molecular weight of approximately 402.57 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that derivatives of quinazolinone exhibit broad-spectrum antimicrobial activity. For instance, compounds similar to the target compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusModerate to high activity50 - 200 μg/ml
Escherichia coliModerate activity100 - 150 μg/ml
Pseudomonas aeruginosaGood activity50 - 150 μg/ml
Candida albicansVariable activity>200 μg/ml

The antimicrobial efficacy was assessed using the broth microdilution method, revealing that certain derivatives exhibited comparable effectiveness to standard antibiotics like ampicillin .

Anticancer Activity

The potential anticancer properties of the compound were evaluated in vitro against various cancer cell lines. The results indicated that:

  • The compound showed significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • IC50 values ranged from 10 to 30 μM, demonstrating potent activity compared to control treatments.

Case Studies

  • Synthesis and Evaluation of Quinazolinone Derivatives : A study synthesized several quinazolinone derivatives and evaluated their biological activities. The results indicated that modifications at the quinazolinone framework significantly influenced their antimicrobial and anticancer properties .
  • Structure-Activity Relationship (SAR) : Research focused on the SAR of related compounds revealed that the presence of the sulfamoyl moiety enhanced both antimicrobial and anticancer activities. This highlights the importance of functional groups in modulating biological activity .

Preparation Methods

Synthesis of [2-(4-Sulfamoylphenyl)ethyl]carbamoylmethanethiol

This intermediate is prepared by reacting 2-(4-sulfamoylphenyl)ethylamine with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, followed by treatment with thiourea in ethanol under reflux. The resulting thiol is isolated via extraction and purified by recrystallization from ethyl acetate.

Thiol Substitution Reaction

The imidazo[1,2-c]quinazolin-3-one core (1 equiv) is dissolved in DMF, and [2-(4-sulfamoylphenyl)ethyl]carbamoylmethanethiol (1.2 equiv) is added. Potassium carbonate (2 equiv) is introduced as a base, and the reaction is stirred at 60°C for 12–18 hours. The product is precipitated by adding ice water, filtered, and washed with cold ethanol to yield the 5-sulfanyl-substituted intermediate.

Propanamide Side Chain Installation

The N-cyclohexylpropanamide side chain is introduced via acylation of the secondary amine at the 2-position of the imidazo[1,2-c]quinazoline core.

Activation of the Carboxylic Acid

3-Chloropropanoic acid (1 equiv) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in DCM at 0°C for 1 hour.

Coupling with N-Cyclohexylamine

The activated acid is reacted with N-cyclohexylamine (1.2 equiv) in DCM at room temperature for 24 hours. The reaction mixture is washed with dilute hydrochloric acid (1M) to remove excess amine, and the organic layer is dried over sodium sulfate. The solvent is evaporated under reduced pressure to yield N-cyclohexyl-3-chloropropanamide.

Alkylation of the Imidazo[1,2-c]quinazoline Core

The 5-sulfanyl-substituted intermediate (1 equiv) is dissolved in DMF, and sodium hydride (1.5 equiv) is added under nitrogen atmosphere. N-Cyclohexyl-3-chloropropanamide (1.2 equiv) is introduced, and the reaction is heated to 80°C for 8–12 hours. The product is isolated by pouring the mixture into ice water, followed by extraction with ethyl acetate and purification via silica gel column chromatography (eluent: hexane/ethyl acetate 3:1).

Purification and Characterization

Purification

The crude product is purified by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to remove unreacted starting materials and byproducts. Final recrystallization from a mixture of ethanol and water (4:1) yields the pure compound as a white crystalline solid.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, imidazo H), 7.89–7.45 (m, 8H, aromatic H), 4.32 (t, 2H, SCH2), 3.78 (m, 1H, cyclohexyl CH), 3.12 (q, 2H, CONHCH2), 2.91 (t, 2H, CH2SO2), 2.45–1.52 (m, 11H, propanamide and cyclohexyl CH2).
  • MS (ESI+) : m/z 697.2 [M+H]+.

Optimization and Yield Considerations

Yields for individual steps vary depending on reaction conditions:

  • Cyclization: 65–75%
  • Thiol substitution: 60–70%
  • Propanamide coupling: 50–60%

Critical factors include the use of anhydrous solvents, controlled reaction temperatures, and exclusion of moisture during acylation steps.

Alternative Synthetic Routes

Patent DE3717291A1 suggests an alternative pathway involving reductive amination for side chain installation. For example, the core may be reacted with 3-oxo-N-cyclohexylpropanamide in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6. This method offers moderate yields (45–55%) but reduces the number of steps.

Q & A

Q. What are the critical steps for optimizing the synthesis of this compound, and how can reaction conditions be systematically improved?

  • Methodological Answer: The synthesis involves multi-step reactions, including imidazoquinazoline core formation, sulfanyl group introduction, and carbamoyl moiety attachment. Key optimizations include:
  • Temperature control : Higher yields (e.g., 95.7% in analogous syntheses) are achieved at 60–80°C for nucleophilic substitutions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for carbamoyl coupling .
  • Catalysts : Triethylamine (TEA) or HBTU improves amide bond formation .
  • Monitoring : Use HPLC to track intermediates and ensure purity (>95%) .
  • Design of Experiments (DoE) : Apply statistical models to optimize variables (e.g., time, reagent ratios) .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

  • Methodological Answer:
  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the imidazoquinazoline core and sulfanyl group placement .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities .
  • HPLC : Quantifies purity and resolves diastereomers (if present) .
  • X-ray Crystallography : Resolves conformational ambiguities in the cyclohexyl and sulfamoylphenyl groups .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer: Prioritize assays based on structural analogs:
  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values) .
  • Anticancer : MTT assays on cancer cell lines (e.g., IC50 determination) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to the imidazoquinazoline scaffold .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s mechanism of action, particularly when conflicting biological data arise?

  • Methodological Answer:
  • Target Deconvolution : Use affinity chromatography or thermal shift assays to identify binding partners .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map affected signaling cascades .
  • Contradiction Resolution : Replicate assays under standardized conditions (pH, serum content) and validate via orthogonal methods (e.g., SPR vs. ITC) .

Q. How can structure-activity relationship (SAR) studies be structured to enhance potency while minimizing toxicity?

  • Methodological Answer:
  • Core Modifications : Compare analogs with substituted quinazoline cores (e.g., triazolo vs. imidazo derivatives) .
  • Side-Chain Variations : Test substituents on the sulfamoylphenyl group (Table 1) :
SubstituentBioactivity (IC50, μM)Toxicity (CC50, μM)
-CF3 (Analog A)0.4512.3
-OCH3 (Analog B)1.2045.6
-Cl (Current Compound)0.7828.9
  • Computational Modeling : Dock compounds into target proteins (e.g., EGFR kinase) using MD simulations to predict binding modes .

Q. What computational approaches are recommended for predicting metabolic stability and off-target effects?

  • Methodological Answer:
  • ADMET Prediction : Use SwissADME or ADMETlab to estimate solubility, CYP450 inhibition, and bioavailability .
  • Off-Target Profiling : Perform similarity ensemble approach (SEA) screening against PubChem’s BioAssay database .
  • Metabolite Identification : Simulate Phase I/II metabolism with Schrödinger’s MetaSite .

Q. How should researchers address discrepancies in synthetic yields or biological reproducibility across laboratories?

  • Methodological Answer:
  • Yield Discrepancies : Audit raw material purity (e.g., via ICP-MS for metal contaminants) and reaction atmosphere (N2 vs. air) .
  • Biological Reproducibility :
  • Standardize cell culture conditions (passage number, media lot).
  • Use internal controls (e.g., reference inhibitors) in each assay batch .
  • Share protocols via platforms like Protocols.io to ensure consistency .

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